17-Ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
17-Ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a synthetic steroidal compound
Preparation Methods
The synthesis of 17-Ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one involves several steps. One common method starts with 17α-hydroxyprogesterone, which undergoes enolization at the 3-position followed by etherification using ethanol and triethyl orthoformate. The 6-position is then halogenated using carbon tetrabromide, and the 3-position ketone is reduced. Finally, the 17-position hydroxyl group is acetylated to yield the desired compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at the 6 and 17 positions can be oxidized to form ketones.
Reduction: The ketone at the 3-position can be reduced to a hydroxyl group.
Substitution: Halogenation at the 6-position can be achieved using reagents like carbon tetrabromide.
Acetylation: The hydroxyl group at the 17-position can be acetylated using acetic anhydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like carbon tetrabromide. The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and hormonal activities.
Industry: Utilized in the production of steroidal pharmaceuticals and other related compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to steroid receptors, modulating their activity and influencing various physiological processes. The compound’s effects are mediated through its interaction with enzymes and receptors involved in steroid metabolism and signaling pathways .
Comparison with Similar Compounds
17-Ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is unique due to its specific structural modifications, which confer distinct properties compared to other similar compounds. Some similar compounds include:
17α-Hydroxyprogesterone: A precursor in the synthesis of the target compound.
Cortisol: A naturally occurring steroid with similar structural features.
Ethynyl estradiol: Another synthetic steroid with ethynyl substitution, used in hormonal therapies
This compound’s unique structural features, such as the ethynyl group at the 17-position, contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H26O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
17-ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17-18,22-23H,4-9,11H2,2H3 |
InChI Key |
RONQVEAZNZIVHW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
Origin of Product |
United States |
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